
Diethyl 3-bromoprop-1-en-1-ylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3-bromoprop-1-en-1-ylphosphonate is an organophosphorus compound with the molecular formula C7H14BrO3P. It is a colorless to light yellow liquid and is known for its reactivity due to the presence of both bromine and phosphonate groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 3-bromoprop-1-en-1-ylphosphonate can be synthesized through the reaction of diethyl phosphite with 3-bromoprop-1-ene under specific conditions. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diethyl phosphite, followed by the addition of 3-bromoprop-1-ene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 3-bromoprop-1-en-1-ylphosphonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the prop-1-en-1-yl group can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Oxidation and Reduction Reactions: The phosphonate group can undergo oxidation to form phosphonic acids or reduction to form phosphines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Addition Reactions: Reagents such as bromine, chlorine, or hydrogen bromide are used, often in the presence of a catalyst or under UV light to initiate the reaction.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiol, or alkoxy derivatives of the original compound.
Addition Reactions: Products include dihalo or haloalkyl derivatives.
Oxidation and Reduction Reactions: Products include phosphonic acids or phosphines, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Diethyl 3-bromoprop-1-en-1-ylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds and as a reagent in various organic transformations.
Biology: It is employed in the study of enzyme inhibitors and as a probe for investigating biological pathways involving phosphonate groups.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of diethyl 3-bromoprop-1-en-1-ylphosphonate involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new carbon-nucleophile bonds. The double bond in the prop-1-en-1-yl group can participate in addition reactions, forming new carbon-electrophile bonds. The phosphonate group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 3-bromopropylphosphonate: Similar in structure but lacks the double bond in the prop-1-en-1-yl group.
Diethyl 3-chloroprop-1-en-1-ylphosphonate: Similar but with a chlorine atom instead of bromine.
Diethyl 3-iodoprop-1-en-1-ylphosphonate: Similar but with an iodine atom instead of bromine.
Uniqueness
Diethyl 3-bromoprop-1-en-1-ylphosphonate is unique due to the presence of both a bromine atom and a double bond in the prop-1-en-1-yl group. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H14BrO3P |
|---|---|
Molekulargewicht |
257.06 g/mol |
IUPAC-Name |
3-bromo-1-diethoxyphosphorylprop-1-ene |
InChI |
InChI=1S/C7H14BrO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h5,7H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
YTQMZWCJYREOLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C=CCBr)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[2-(2-aminoethoxy)acetamido]-3,3-dimethylbutanoyl}-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12500275.png)
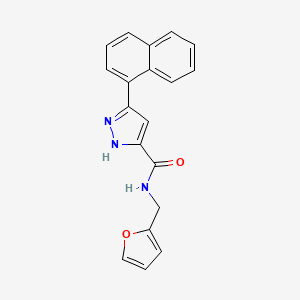
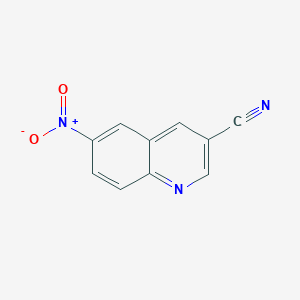
![1-(3,4-dimethoxybenzoyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B12500290.png)
![2-{[(2-aminocyclohexyl)carbamothioyl]amino}-N-(diphenylmethyl)-N,3,3-trimethylbutanamide](/img/structure/B12500298.png)
![[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate](/img/structure/B12500308.png)
![2-Chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B12500314.png)
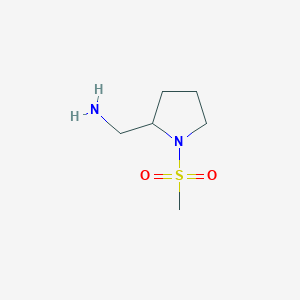
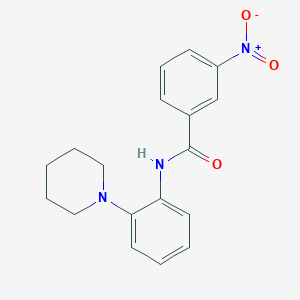
![N-(4-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12500338.png)
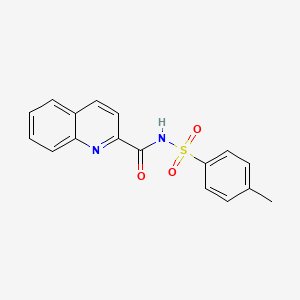
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B12500349.png)

![5-(3-fluorophenyl)-4-hydroxy-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12500354.png)
